molecular formula C22H24N2O2 B4169146 4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B4169146
M. Wt: 348.4 g/mol
InChI Key: PIACQVUHEZGCDQ-UHFFFAOYSA-N
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Description

The compound 4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a spirocyclic hybrid molecule featuring a benzoxazine-pyrroloquinoline core. Its synthesis typically involves multi-step reactions, including condensation of pyrrolo[3,2,1-ij]quinoline precursors with oxazine-forming reagents under acidic conditions (e.g., acetic acid with sodium acetate) . Key structural characteristics include:

  • Spiro junction: Links benzoxazine and pyrroloquinoline moieties, inducing conformational rigidity.
  • Substituents: Four methyl groups (4',4',6',8') enhance steric bulk and influence solubility and reactivity.
  • Functional groups: A lactam (2'-one) and ether (benzoxazine) contribute to hydrogen-bonding interactions.

Analytical validation includes NMR (¹H/¹³C), IR (confirming carbonyl and C=S stretches), and HPLC-HRMS for molecular weight confirmation .

Properties

IUPAC Name

6',9',11',11'-tetramethylspiro[1,4-dihydro-3,1-benzoxazine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-13-9-16-14(2)11-21(3,4)24-19(16)17(10-13)22(20(24)25)23-18-8-6-5-7-15(18)12-26-22/h5-10,14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIACQVUHEZGCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C4(C2=O)NC5=CC=CC=C5CO4)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings

Spirocyclic derivatives (e.g., cyclohexane-fused) require harsher conditions (reflux with oxalyl chloride) but achieve moderate yields (61%) .

Physicochemical Properties: Solubility: Methyl groups in the target compound improve lipid solubility vs. halogenated analogs (e.g., 8-iodo derivative). Melting Points: Higher m.p. in spiro compounds (254–256°C) vs. non-spiro analogs (235–237°C) due to rigid conformations .

Biological Activity :

  • Halogenated derivatives (e.g., 8-iodo) show anticoagulant activity (FXa IC₅₀: 3.68 μM), attributed to C=S and halogen interactions with serine proteases .
  • The target compound’s lack of reported activity may reflect its methyl-dominated substituent profile, which limits polar interactions.

Research Implications

  • Structure-Activity Relationships (SAR) : Methyl groups enhance metabolic stability but reduce target engagement compared to halogen or heterocycle substitutions.
  • Synthetic Scalability : The target compound’s straightforward synthesis (acetic acid-mediated condensation) makes it a viable scaffold for further optimization .

Data Tables

Table 1: Comparative Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Target Compound 1.64 (s, CH₃), 2.15 (d, C5-H) 27.7 (CH₃), 166.5 (C=O) 1687 (C=O), 1321 (C=S)
8-Iodo Analog 7.41 (s, H-7), 4.15 (q, CH₂CH₃) 112.9 (C-I), 165.3 (C=O) 736 (C-I)
6-(4-ClPh) Analog 7.32 (d, CH₃O), 1.26 (t, CH₂CH₃) 128.1 (C-Cl), 159.1 (C=O) 1241 (C=S)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Reactant of Route 2
4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

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